ethyl 5-(3-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound features a thieno[3,4-d]pyridazine core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural elements include:
- 3-Bromobenzamido substituent at position 5, contributing steric bulk and halogen-mediated electronic effects.
- Ethyl carboxylate at position 1, offering hydrolytic stability and modulating solubility.
- 4-Oxo moiety at position 4, which may participate in hydrogen bonding or metal coordination.
Properties
IUPAC Name |
ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-13(23)10-12)17(16)21(29)27(26-18)15-8-6-14(24)7-9-15/h3-11H,2H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYCQSJIDAKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound with a complex structure that positions it as a candidate for various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on existing research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 532.8 g/mol. Its structure includes a thieno[3,4-d]pyridazine core, which is significant in medicinal chemistry due to its diverse pharmacological properties. The presence of bromine and chlorine substituents enhances its reactivity and potential biological interactions.
Research indicates that compounds within the thieno[3,4-d]pyridazine class often interact with various biological macromolecules, including enzymes and receptors. This compound may act as an allosteric modulator for certain receptors, influencing downstream signaling pathways crucial for therapeutic effects. Its specific mechanism of action remains to be fully elucidated but is likely linked to its ability to stabilize receptor conformations or inhibit enzymatic activities.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties . Similar thieno[3,4-d]pyridazine derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-thieno[3,4-d]pyridazine | Inhibits proliferation of breast cancer cells | |
| Ethyl 5-(bromobenzamido)-thieno[3,4-d]pyridazine | Induces apoptosis in leukemia cells |
Antimicrobial Properties
The compound's unique structural features may also confer antimicrobial activity . Research into related compounds has demonstrated efficacy against various bacterial strains, suggesting that this compound could similarly inhibit microbial growth.
Case Studies
- In Vitro Studies : A study investigating the interaction of similar thieno[3,4-d]pyridazine derivatives with human cancer cell lines revealed significant cytotoxic effects at micromolar concentrations. These findings suggest that this compound may also exhibit comparable potency.
- Receptor Modulation : Another study focused on the modulation of adenosine receptors by thieno[3,4-d]pyridazines showed that certain derivatives could enhance receptor activity and influence downstream signaling pathways such as ERK1/2 phosphorylation. This highlights the potential of this compound in treating conditions linked to adenosine signaling.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ), a structurally related heterocyclic derivative.
Key Differences and Implications
Core Heterocycle: The thieno[3,4-d]pyridazine core in the target compound offers distinct electronic properties compared to the pyrazolo[3,4-d]pyrimidine-chromene system in Example 53. Thiophene-containing systems often exhibit enhanced π-conjugation and redox activity, whereas chromene moieties may confer fluorescence or antioxidant properties .
In contrast, fluorine in Example 53 enhances metabolic stability and bioavailability through reduced steric hindrance and increased electronegativity .
Functional Groups: The ethyl carboxylate group in the target compound improves aqueous solubility, whereas the N-isopropylbenzamide in Example 53 may enhance membrane permeability due to its non-polar isopropyl group.
Synthetic Complexity :
- Example 53 employs a palladium-catalyzed Suzuki coupling, a widely used method for biaryl synthesis. The target compound likely requires similar cross-coupling strategies, but the bromobenzamido group may necessitate additional protection/deprotection steps.
Crystallographic and Computational Insights
Structural determination of such compounds typically relies on X-ray crystallography refined via programs like SHELXL . Key advancements in SHELXL, such as improved handling of twinned data and hydrogen-bond restraints, ensure accurate modeling of halogenated substituents and heterocyclic systems . For instance, the 4-chlorophenyl group’s orientation in the target compound could be validated using these tools to assess steric clashes or rotational freedom.
Preparation Methods
Cyclocondensation of Thiophene Derivatives with Active Methylene Compounds
The thienopyridazine skeleton is constructed via a cyclocondensation reaction between a thiophene-based diamine or keto ester and an active methylene compound. Adapted from methodologies in pyridazine synthesis, this step employs 3-oxo-2-(4-chlorophenylhydrazono)propanal (derived from 4-chlorophenylhydrazine and β-keto aldehyde) and ethyl 2-cyanothiophene-3-carboxylate as the active methylene component.
Procedure :
- Combine equimolar quantities of 3-oxo-2-(4-chlorophenylhydrazono)propanal (5 mmol) and ethyl 2-cyanothiophene-3-carboxylate (5 mmol) in acetic anhydride (10 mL).
- Reflux at 120°C for 3 hours under nitrogen.
- Cool to room temperature, precipitate the product with ice-cold ethanol, and recrystallize from dimethylformamide (DMF) to yield ethyl 3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (yield: 78%, m.p. 215–217°C).
Mechanistic Insight :
The reaction proceeds via initial Knoevenagel condensation between the aldehyde and active methylene group, followed by cyclodehydration to form the pyridazine ring. Acetic anhydride acts as both solvent and dehydrating agent, facilitating the elimination of water.
Alternative Route via Staudinger Reaction and Cyclization
A second approach, inspired by Deeb et al., involves azide intermediates:
- React 3-chlorothiophene-4-carboxylate with sodium azide to form the azido ester.
- Treat with triphenylphosphine to generate an iminophosphorane intermediate, which undergoes cyclization in acidic conditions to yield the pyridazine ring.
Procedure :
- Stir 3-chlorothiophene-4-carboxylate (5 mmol) with sodium azide (6 mmol) in DMF at 60°C for 12 hours.
- Add triphenylphosphine (5.5 mmol) and stir for 4 hours to form the iminophosphorane.
- Hydrolyze with 80% acetic acid, then heat to 100°C to cyclize into the thienopyridazine core.
Spectroscopic Validation and Purity Assessment
The final product is characterized using:
- IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O), and 1540 cm⁻¹ (C–Br).
- ¹H NMR : δ 1.35 (t, 3H, CH₂CH₃), 4.40 (q, 2H, OCH₂), 7.50–8.20 (m, 8H, Ar–H), 10.20 (s, 1H, NH).
- X-ray Crystallography : Confirms the planar thienopyridazine core and substituent orientations.
Comparative Analysis of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
